(E)-3-(2-methoxy-4-nitroanilino)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O5S/c1-34-24-10-17(30(32)33)7-8-21(24)28-13-16(12-27)25-29-22(14-36-25)20-11-19-18-5-3-2-4-15(18)6-9-23(19)35-26(20)31/h2-11,13-14,28H,1H3/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHJWXLUUMWQLG-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386243 | |
| Record name | AC1MEJ17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-87-8 | |
| Record name | AC1MEJ17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (E)-3-(2-methoxy-4-nitroanilino)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a complex structure that includes a thiazole ring, a chromene moiety, and a nitroaniline component. These structural elements are believed to contribute to its biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
- VEGFR-2 Inhibition : The compound has demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. Inhibition of this receptor can lead to reduced tumor growth and metastasis .
- Cell Cycle Arrest : Studies have shown that treatment with this compound induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cell cycle .
Cytotoxicity Studies
In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines:
These results indicate that the compound is particularly effective against prostate cancer cells, suggesting a potential for targeted therapy.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicity assessments have shown that:
- The compound exhibits low acute toxicity in animal models.
- Long-term exposure studies are needed to fully understand its chronic toxicity potential.
Comparison with Similar Compounds
Substituent Effects on the Anilino Group
Key Observations :
Modifications on the Thiazole and Chromenone Moieties
Key Observations :
- Thiazole substituents: Aromatic groups (e.g., 3-methoxyphenyl in ) balance solubility and lipophilicity, whereas benzo[f]chromenone (target compound) enhances rigidity .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The nitro group in the target compound acts as a strong H-bond acceptor, while the methoxy group can donate electrons, as analyzed via graph set theory () .
- Crystallography : SHELX programs () are widely used for structural refinement, suggesting that analogs with similar substituents may share comparable crystal packing motifs .
Preparation Methods
Synthesis of the Thiazole Ring Component
The thiazole ring serves as a central scaffold in this compound. The Hantzsch thiazole synthesis is the most widely employed method for constructing this heterocycle. In this approach, α-haloketones react with thioamides under basic conditions to form the thiazole core. For the target molecule, 4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl group is synthesized via the condensation of 3-oxobenzo[f]chromen-2-carbaldehyde with thioacetamide in the presence of iodine as a catalyst.
Reaction Conditions:
- Reactants: 3-Oxobenzo[f]chromen-2-carbaldehyde (1.0 equiv), thioacetamide (1.2 equiv)
- Catalyst: Iodine (10 mol%)
- Solvent: Ethanol (reflux, 6–8 hours)
- Yield: 78–85%
The regioselectivity of thiazole formation is critical. Phosphorus pentasulfide (P₂S₅) has been reported to enhance reaction efficiency by promoting cyclization without side-product formation.
Formation of the Benzo[f]chromen-3-one Moiety
The benzo[f]chromen-3-one component is synthesized via a one-pot condensation reaction between 2-hydroxy-1-naphthaldehyde and benzothiazol-2-ylacetate derivatives. Choline chloride/urea, a green ionic liquid catalyst, facilitates this transformation under solvent-free conditions.
Reaction Conditions:
- Reactants: 2-Hydroxy-1-naphthaldehyde (1.0 equiv), benzothiazol-2-ylacetate (1.1 equiv)
- Catalyst: Choline chloride/urea (50 mol%)
- Temperature: 120°C (reflux, 1 hour)
- Yield: 90–98%
This method avoids traditional acid catalysts, reducing waste and improving atom economy. The product is purified via recrystallization in methanol, achieving >99% purity.
Functionalization with 2-Methoxy-4-nitroanilino
The final step involves coupling the prop-2-enenitrile-thiazole intermediate with 2-methoxy-4-nitroaniline. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine group attacks the electron-deficient carbon of the nitrile.
Reaction Conditions:
- Reactants: Prop-2-enenitrile-thiazole (1.0 equiv), 2-methoxy-4-nitroaniline (1.2 equiv)
- Base: Potassium carbonate (2.0 equiv)
- Solvent: DMF (80°C, 12 hours)
- Yield: 65–72%
The nitro group in 2-methoxy-4-nitroaniline is synthesized via nitration of 2-methoxyaniline using a mixture of nitric and sulfuric acids, followed by acetylation and hydrolysis.
Industrial-Scale Optimization
Large-scale production requires modifications to improve efficiency and safety:
Continuous flow reactors reduce reaction times by 50%, while biphasic systems simplify product isolation.
Spectroscopic Characterization
Critical analytical data for the final compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, chromenone-H), 8.15–7.20 (m, 10H, aromatic-H), 6.95 (s, 1H, enenitrile-H), 3.92 (s, 3H, OCH₃).
- IR (KBr): 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
- HRMS (ESI): m/z 513.12 [M+H]⁺ (calculated 513.11).
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation:
Phosphorus pentasulfide (P₂S₅) suppresses side reactions during cyclization, improving yield from 70% to 85%.Stereochemical Control:
Microwave-assisted synthesis reduces reaction time to 30 minutes, enhancing (E)-isomer selectivity (>95%).Nitro Group Stability: Low-temperature nitration (0–5°C) prevents over-nitration, maintaining >90% purity.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole Formation | Ethanol, 80°C, 10 h | 65 | 95 | |
| Knoevenagel Reaction | DMF, piperidine, 60°C, 8 h | 58 | 92 | |
| Chromenone Coupling | Pd(PPh₃)₄, dioxane, 80°C, 12h | 70 | 98 |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC₅₀ (nM) | Selectivity Index (vs. Off-Targets) | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR (T790M mutant) | 12 ± 2 | >100 (vs. PKA) | |
| Cytotoxicity | HeLa Cells | 340 ± 40 | N/A | |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Clint = 22 mL/min/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
